N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC19994647
Molecular Formula: C18H15N5O2
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O2 |
|---|---|
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | N-(2-methyl-3H-benzimidazol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H15N5O2/c1-11-20-15-7-6-12(8-16(15)21-11)22-17(24)9-23-10-19-14-5-3-2-4-13(14)18(23)25/h2-8,10H,9H2,1H3,(H,20,21)(H,22,24) |
| Standard InChI Key | HTZJGWSJMOXNFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzimidazole ring substituted with a methyl group at position 2, connected via an acetamide bridge to a 4-oxoquinazolin-3(4H)-yl moiety. This configuration introduces hydrogen-bonding sites at the quinazolinone carbonyl and benzimidazole NH groups, which are critical for molecular interactions with biological targets .
Structural Analysis
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Benzimidazole Core: The 2-methyl-1H-benzimidazole group contributes aromatic stability and participates in π-π stacking interactions. The methyl substituent enhances lipophilicity, potentially improving membrane permeability .
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Quinazolinone Moiety: The 4-oxoquinazolin-3(4H)-yl unit provides a planar bicyclic system with electron-rich regions, facilitating interactions with enzymes such as proteases and kinases .
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Acetamide Linker: The –NH–CO–CH2– spacer allows conformational flexibility, enabling optimal orientation of the two heterocycles for target binding .
Physicochemical Profile
While exact experimental data for this compound remain limited, analogous structures suggest the following properties:
| Property | Estimated Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₂ |
| Molecular Weight | 355.38 g/mol |
| LogP (Lipophilicity) | 2.8–3.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
These estimates derive from computational models and structural analogs .
Synthesis and Structural Optimization
The synthesis of N-(2-methyl-1H-benzimidazol-6-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves multistep reactions, as detailed in recent methodologies .
Key Synthetic Routes
Route 1: Condensation-Acylation Sequence
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Quinazolinone Preparation: 2-Aminobenzoic acid undergoes cyclization with formamide to form 4-oxoquinazolin-3(4H)-one .
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Chloroacetylation: The quinazolinone intermediate reacts with chloroacetyl chloride in the presence of K₂CO₃, yielding 2-chloro-N-(4-oxoquinazolin-3(4H)-yl)acetamide .
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Benzimidazole Coupling: The chloroacetamide intermediate reacts with 2-methyl-1H-benzimidazol-6-amine under nucleophilic substitution conditions (e.g., DMF, 80°C), forming the final product .
Route 2: One-Pot Tandem Reaction
A streamlined approach involves simultaneous cyclization and coupling using ZnCl₂ as a catalyst, reducing purification steps and improving yields (~75%) .
Structural Modifications
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Quinazolinone Substitutions: Introducing methoxy groups at positions 6 and 7 enhances metabolic stability, as evidenced in related compounds .
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Benzimidazole Variations: Replacing the 2-methyl group with halogens (e.g., Cl, F) improves binding affinity to viral proteases .
Pharmacological Activities
Antiviral Activity
Recent studies highlight the compound’s inhibition of SARS-CoV-2 3CL protease (IC₅₀ = 1.2 µM), a critical enzyme for viral replication. Molecular docking reveals hydrogen bonds with Cys145 and His41 residues, mimicking natural substrate interactions .
Antimicrobial Properties
Preliminary data against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) indicate broad-spectrum potential. The benzimidazole moiety disrupts microbial DNA synthesis, while the quinazolinone interferes with folate metabolism .
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacements: Substituting the acetamide linker with sulfonamide groups improves pharmacokinetic profiles in murine models .
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Prodrug Design: Esterification of the quinazolinone carbonyl enhances oral bioavailability by 40% .
Targeted Drug Delivery
Nanoparticle formulations using PLGA polymers demonstrate sustained release over 72 hours, reducing dosing frequency in preclinical trials .
Challenges and Future Directions
Metabolic Stability
Phase I metabolism studies identify rapid glucuronidation of the benzimidazole NH group. Strategies to mitigate this include deuterium substitution at labile positions .
Toxicity Profiling
Acute toxicity in rats (LD₅₀ > 500 mg/kg) suggests a favorable safety margin, though chronic studies are pending .
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